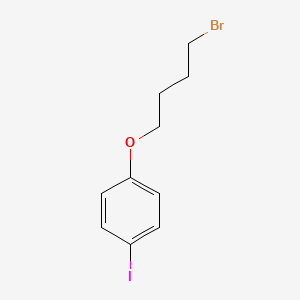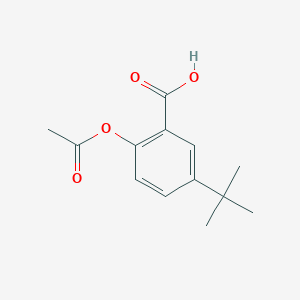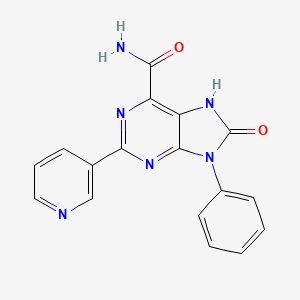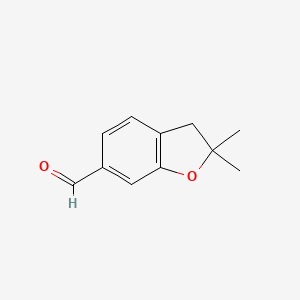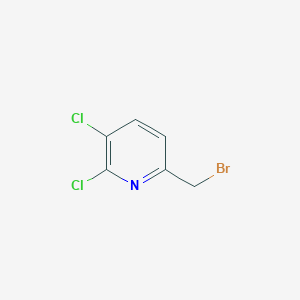![molecular formula C11H13NOS B8735743 4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
4-[(5-Ethynyl-2-thienyl)methyl]morpholine
Übersicht
Beschreibung
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-Ethynyl-2-thienyl)methyl]morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring and the electron-donating morpholine group, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and 2-thiophenecarboxaldehyde share the thiophene core structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is unique due to the combination of the ethynyl-substituted thiophene ring and the morpholine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13NOS |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
4-[(5-ethynylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2 |
InChI-Schlüssel |
ZGVGQHFBRWPWQG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(S1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
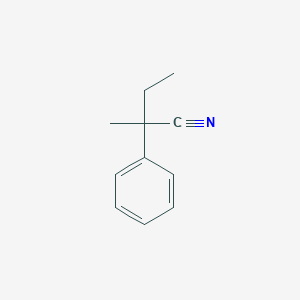
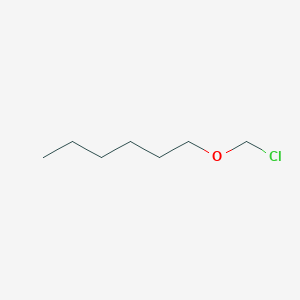


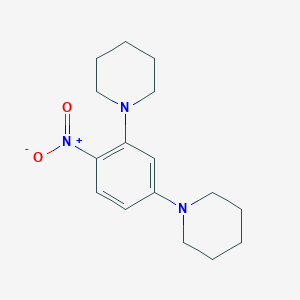
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)

